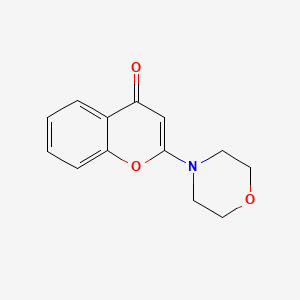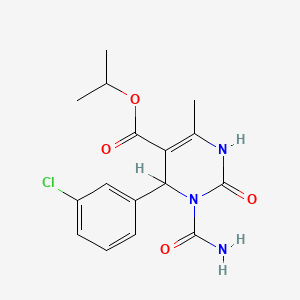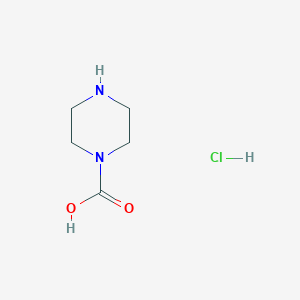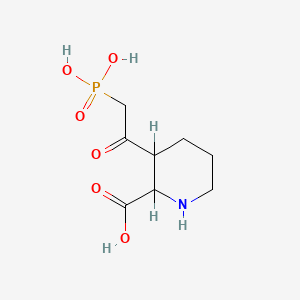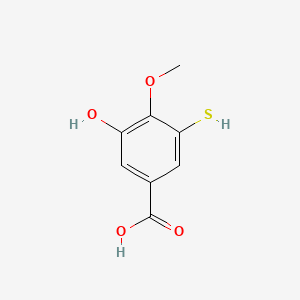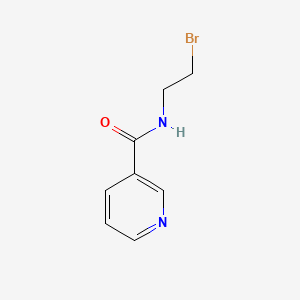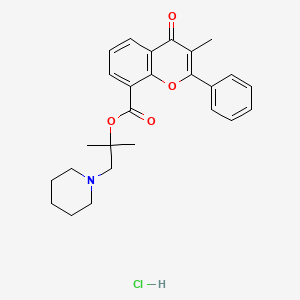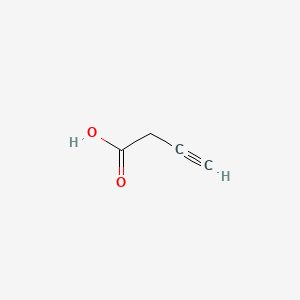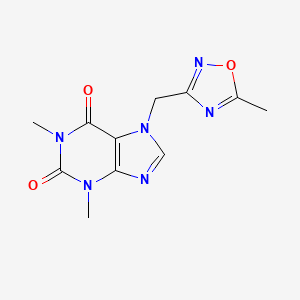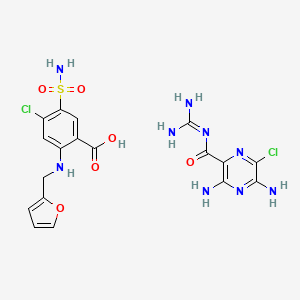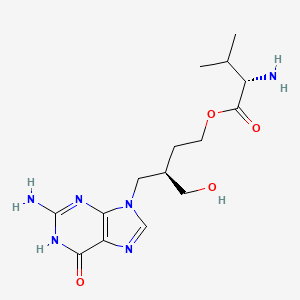
Valomaciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valomaciclovir is a prodrug form of the acyclic guanosine derivative omaciclovir with activity against varicella zoster virus (VZV) and other members of the herpesvirus family. Valomaciclovir is converted in vivo to omaciclovir, a nucleoside analog inhibitor of VZV DNA polymerase.
Wissenschaftliche Forschungsanwendungen
1. Treatment of CMV Infection in Immunocompromised Patients
Valganciclovir (Valcyte), a prodrug of ganciclovir, is effectively used in the management of cytomegalovirus (CMV) infection in immunocompromised patients, such as those with AIDS or high-risk solid organ transplant recipients. It offers advantages over ganciclovir due to its oral administration, once-daily regimen, and potential for improved patient compliance. This results in greater systemic ganciclovir exposure, reducing the risk of viral resistance, especially in high-risk solid organ transplant recipients (Cvetković & Wellington, 2005).
2. Nanosensor Development for Drug Detection
A study demonstrates the use of multi-walled carbon nanotube modified glassy carbon electrodes as voltammetric nanosensors for sensitive determination of valganciclovir in pharmaceuticals. This application shows potential for quality control and monitoring of valganciclovir levels (DOĞAN-TOPAL et al., 2013).
3. Viral Resistance Studies
Research on the time course of viral resistance against ganciclovir in CMV infection following transplantation sheds light on treatment failures and the contribution of ganciclovir-related mutations. This study is crucial for understanding and managing drug resistance in clinical settings (Cunha-Bang et al., 2013).
4. Prodrug Development for Improved Bioavailability
A study focused on synthesizing diester prodrugs of ganciclovir, like Val-Val-GCV, for improving its ocular and oral bioavailability. These prodrugs showed enhanced antiviral potency against herpes viruses without increased cytotoxicity, indicating their potential in therapeutic applications (Patel et al., 2005).
5. Pharmacokinetics and Pharmacodynamics in Stem Cell Transplant Patients
A systematic review discusses the clinical pharmacokinetics and pharmacodynamics of ganciclovir/valganciclovir in allogeneic haematopoietic stem cell transplant patients. This research is key to understanding drug efficacy and safety in this specific patient group (Selby et al., 2021).
6. Studies on Oral Prodrug for CMV Infection
Research has been conducted on valganciclovir as a pre-emptive therapy for CMV infection post-allogenic stem cell transplantation. It highlights the drug’s safety and implications for the emergence of drug-resistant CMV (Allice et al., 2009).
Eigenschaften
CAS-Nummer |
195157-34-7 |
|---|---|
Produktname |
Valomaciclovir |
Molekularformel |
C15H24N6O4 |
Molekulargewicht |
352.39 g/mol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



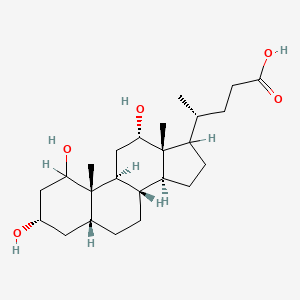
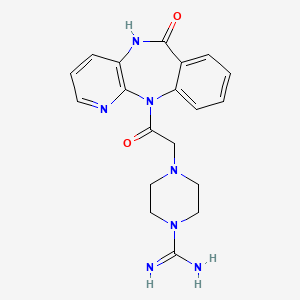

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
